molecular formula C20H25ClN4O2 B2910513 2-(3-chloro-4-methoxyphenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide CAS No. 1902922-35-3

2-(3-chloro-4-methoxyphenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide

Cat. No.: B2910513
CAS No.: 1902922-35-3
M. Wt: 388.9
InChI Key: ZPVXJFWQWPOVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chloro-4-methoxyphenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is a useful research compound. Its molecular formula is C20H25ClN4O2 and its molecular weight is 388.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(3-chloro-4-methoxyphenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide (CAS No. 1902922-35-3) is a novel synthetic molecule that has gained attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and enzyme inhibitory activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20ClN3O2C_{16}H_{20}ClN_{3}O_{2}, with a molecular weight of approximately 315.8 g/mol. The structure features a piperidine ring, a pyrazole moiety, and a chloro-methoxyphenyl group, which are pivotal for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of piperidine, including the target compound, exhibit significant antibacterial properties. For instance, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The specific activity of our compound against these strains remains to be fully characterized but is anticipated to follow similar trends due to structural similarities.

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

Antifungal Activity

The compound has also been evaluated for antifungal activity, particularly against strains like Candida albicans. Similar piperidine derivatives have shown promising results with MIC values between 16.69 and 78.23 µM against this pathogen . This suggests that our compound may possess comparable antifungal properties.

Enzyme Inhibition

In addition to antimicrobial activities, compounds with similar structures have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. For example, piperidine derivatives have demonstrated notable AChE inhibition with IC50 values in the low micromolar range . This property could make our compound a candidate for further exploration in neuropharmacology.

Case Studies

  • Antimicrobial Efficacy : A study focusing on the synthesis of piperidine derivatives reported that certain compounds exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, indicating the potential effectiveness of our compound in similar applications .
  • Enzyme Inhibition : Research on piperidine-based urease inhibitors revealed that modifications in the structure can significantly enhance inhibitory activity . This highlights the importance of structural optimization in developing effective therapeutic agents.

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-27-18-5-2-13(10-16(18)21)11-20(26)22-15-6-8-25(9-7-15)19-12-17(23-24-19)14-3-4-14/h2,5,10,12,14-15H,3-4,6-9,11H2,1H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVXJFWQWPOVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.